molecular formula C8H8N4S B2741028 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine CAS No. 887309-83-3

4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine

Cat. No. B2741028
CAS RN: 887309-83-3
M. Wt: 192.24
InChI Key: WWLBRNDSESTXEA-UHFFFAOYSA-N
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Description

“4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine” is a derivative of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine . It is a part of a novel series of compounds that have been identified as highly potent and selective inhibitors of Cyclin D dependent kinases (CDK4 and CDK6) . These kinases regulate the entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery .

Scientific Research Applications

Cancer Research and CDK2/4/6 Inhibition

Corrosion Inhibition

Beyond its role in cancer research, 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine has been evaluated as an eco-friendly corrosion inhibitor for mild steel in acidic environments. Here’s what we know:

Antitumor and Cytotoxic Activity

While not directly related to the compound itself, thiazoles (such as our compound) have shown diverse biological activities. Here’s a relevant study:

properties

IUPAC Name

4-methyl-N-pyrimidin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-6-5-13-8(11-6)12-7-9-3-2-4-10-7/h2-5H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLBRNDSESTXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine

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